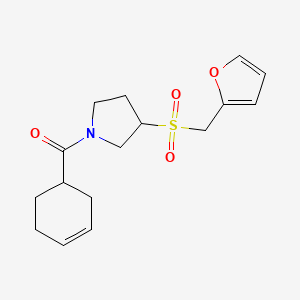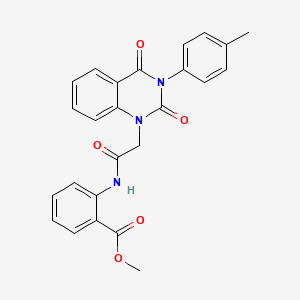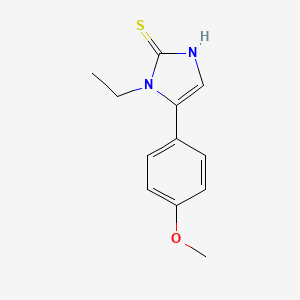![molecular formula C22H17N3O3 B2498485 (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929857-29-4](/img/structure/B2498485.png)
(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step reactions that can include condensation, cyclization, and functionalization processes. For instance, the synthesis of similar compounds such as 3,4-dihydro-benz[1,3]oxazine derivatives from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement highlights the complexity and creativity involved in the synthetic strategies of these compounds (Buttke, Ramm, & Niclas, 1993).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of a compound. X-ray crystallography is a common technique used to elucidate the structures of complex molecules. For example, the crystal structure of a closely related compound, 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, was determined, revealing intricate details such as bond angles and intermolecular interactions (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Chemical Reactions and Properties
The reactivity of such complex molecules can be influenced by their functional groups and molecular structure. For instance, the reactivity of zinc carboxylate complexes with different acids can provide insights into the Lewis acid-base interactions and catalytic properties of similar compounds (Singh, Jali, Das, & Baruah, 2011).
Applications De Recherche Scientifique
DNA-PK Inhibition and Anti-Platelet Activity
Compounds structurally related to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been synthesized and evaluated for their DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. One compound, 8-methyl-2-(pyridin-3-yl(pyridin-3-ylmethyl)amino)-7-(pyridin-3-ylmethoxy)-4H-benz[e]-1,3-oxazin-4-one, exhibited significant inhibitory activity with an IC50 of 2.5 µM (Ihmaid, Al-Rawi, Bradley, Angove, & Robertson, 2012).
Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties
A study on pyridyl substituted benzamides, structurally similar to the compound , revealed their luminescent properties in solution and solid state. These compounds also exhibited aggregation enhanced emission (AEE) in aqueous-DMF solution, with their AEE behavior depending on solvent polarity. Additionally, they showed mechanochromic properties and displayed multi-stimuli response (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Theoretical and Experimental Studies on Spectroscopic Properties
In another study, the spectroscopic properties of compounds similar to (Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one were analyzed. The study involved ground structure optimization and calculation of spectroscopic properties using time-dependent density functional theory (TD-DFT). These analyses were crucial in understanding the electronic transitions and molecular orbital characteristics of such compounds (Wang, Zhang, Yu, He, & Zhang, 2012).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, related to the compound of interest, was studied, revealing the orientation of the pyridine ring with respect to the benzene ring. This study provided insights into the molecular arrangement and potential interactions in the solid state (Artheswari, Maheshwaran, & Gautham, 2019).
Propriétés
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-4-5-19-18(13-25(14-27-19)12-16-3-1-2-8-24-16)22(17)28-20(21)11-15-6-9-23-10-7-15/h1-11H,12-14H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPZUVFWSAMQLC-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
